2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-ethoxyphenyl)acetamide
CAS No.: 1223906-55-5
Cat. No.: VC11855951
Molecular Formula: C23H20N4O5
Molecular Weight: 432.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223906-55-5 |
|---|---|
| Molecular Formula | C23H20N4O5 |
| Molecular Weight | 432.4 g/mol |
| IUPAC Name | 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-ethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C23H20N4O5/c1-2-30-19-6-4-3-5-16(19)24-22(28)13-26-9-10-27-18(23(26)29)12-17(25-27)15-7-8-20-21(11-15)32-14-31-20/h3-12H,2,13-14H2,1H3,(H,24,28) |
| Standard InChI Key | NSLJQLKIKMNYTE-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-ethoxyphenyl)acetamide systematically describes its structure:
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A pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 1,3-benzodioxole group.
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An acetamide side chain at position 5, linked to a 2-ethoxyphenyl group.
The molecular formula is C23H21N4O5, derived by modifying the ethyl group in the analog 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide (C23H20N4O4, ) to an ethoxy group, adding one oxygen atom. The molecular weight calculates to 433.44 g/mol (vs. 416.4 g/mol for the ethyl analog ).
Structural Characteristics
Key structural elements include:
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Pyrazolo[1,5-a]pyrazine Core: A fused bicyclic system with nitrogen atoms at positions 1, 3, and 7, contributing to electron-deficient aromaticity and hydrogen-bonding capacity.
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1,3-Benzodioxole Substituent: A methylenedioxy bridge (OCH2O) at position 2 enhances lipophilicity and may modulate cytochrome P450 interactions.
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Ethoxyphenylacetamide Side Chain: The ethoxy group (OCH2CH3) at the ortho position of the phenyl ring introduces steric hindrance and polarity, potentially influencing target binding and metabolic stability .
Table 1: Comparative Molecular Properties of Structural Analogs
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of this compound likely follows a multi-step strategy analogous to related pyrazolo[1,5-a]pyrazine derivatives:
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Core Formation: Cyclization of hydrazine derivatives with α,β-unsaturated ketones generates the pyrazolo[1,5-a]pyrazine scaffold. For example, reacting 5-hydrazinopyrazin-2(1H)-one with ethyl acetoacetate under acidic conditions yields the 4-oxo intermediate.
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Benzodioxole Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the 1,3-benzodioxol-5-yl group to position 2 of the core.
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Acetamide Side Chain Installation: A coupling reaction (e.g., using EDCl/HOBt) links the core to 2-ethoxyphenylamine via an acetyl spacer.
Critical Reaction Conditions:
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Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for coupling steps.
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Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water .
Reactivity Profile
The compound exhibits reactivity typical of its functional groups:
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Amide Hydrolysis: Susceptible to strong acids/bases, cleaving the acetamide bond to release 2-ethoxyaniline .
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Oxidation of Benzodioxole: The methylenedioxy group may oxidize to a dicarboxylic acid under harsh conditions.
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Pyrazine Ring Modifications: Electrophilic substitution at position 7 or 8 is feasible due to electron deficiency.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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LogP: Estimated at 3.3 (Table 1), indicating moderate lipophilicity suitable for oral absorption .
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Aqueous Solubility: Poor (<0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents (e.g., PEG 400) .
Metabolic Stability
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